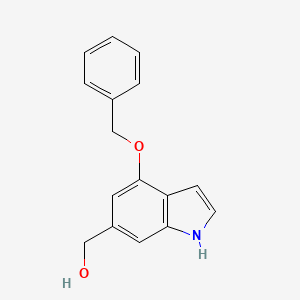

(4-(benzyloxy)-1H-indol-6-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61545-37-7 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

(4-phenylmethoxy-1H-indol-6-yl)methanol |

InChI |

InChI=1S/C16H15NO2/c18-10-13-8-15-14(6-7-17-15)16(9-13)19-11-12-4-2-1-3-5-12/h1-9,17-18H,10-11H2 |

InChI Key |

DZUZNEXWAGWFDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of the 4 Benzyloxy 1h Indol 6 Yl Methanol Core

Reactivity Profiles of the Functionalized Indole (B1671886) Nucleus

The indole ring system is characterized by its high electron density, which dictates its propensity to engage in a variety of chemical reactions. The presence of the benzyloxy group at the C4-position and the hydroxymethyl group at the C6-position introduces additional electronic and steric factors that modulate the inherent reactivity of the indole core.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

The indole nucleus is inherently rich in π-electrons, making it highly susceptible to electrophilic aromatic substitution. researchgate.net The most reactive position for this type of reaction is typically the C3-position, which is estimated to be up to 10¹³ times more reactive than benzene (B151609). youtube.com This pronounced reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate formed upon electrophilic attack at C3. youtube.com

Following the C3-position, the N1, C2, C5, and C7 positions are also potential sites for electrophilic attack, with the precise regioselectivity being influenced by the nature of the electrophile, the solvent, and the substitution pattern on the indole ring. youtube.comresearchgate.net In the case of (4-(benzyloxy)-1H-indol-6-yl)methanol, the benzyloxy group at C4 is an electron-donating group, which would further activate the benzene portion of the indole ring towards electrophilic substitution. However, the pyrrole (B145914) ring remains the more reactive component.

While the C3-position is the kinetically favored site of attack, functionalization at other positions, such as C2, C6, and C7, can be achieved under specific conditions, often involving the use of directing groups or transition-metal catalysis. nih.govacs.orgnih.govnih.govfrontiersin.org For instance, when the C3 position is blocked, electrophilic substitution can be directed to the C2 position. nih.gov Furthermore, recent advancements have enabled the direct functionalization of the less reactive C4, C5, C6, and C7 positions of the indole's benzenoid ring. acs.orgnih.gov

Nucleophilic Reactivity and Umpolung Transformations of Indole Systems

While the electron-rich nature of indoles predisposes them to electrophilic attack, their nucleophilic reactivity can also be harnessed for synthetic transformations. The nitrogen atom of the indole ring can act as a nucleophile, particularly after deprotonation with a suitable base. researchgate.net This allows for N-alkylation and N-acylation reactions.

Furthermore, the concept of "umpolung," or polarity inversion, has emerged as a powerful strategy to reverse the inherent nucleophilic character of the indole C3-position, rendering it electrophilic. nih.govacs.orgnih.govchemrxiv.org This can be achieved by incorporating strong electron-withdrawing groups or leaving groups on the indole nucleus. nih.govacs.org More recent methods involve oxidative umpolung, which can be catalyzed by agents like hypoiodite, or through gold catalysis. nih.govacs.orgnih.gov Such strategies open up new avenues for the synthesis of complex indole derivatives that are not accessible through traditional electrophilic substitution pathways.

Directed metallation is another important strategy for functionalizing specific positions of the indole ring. Lithiation, for instance, can be directed to the C2 position by using a suitable protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group. digitellinc.comacs.org This allows for the introduction of various electrophiles at this otherwise less reactive position.

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the C4-position. Its stability under a wide range of reaction conditions and its susceptibility to selective removal make it a valuable tool in multi-step synthesis.

Catalytic Hydrogenation and other Selective Deprotection Methodologies

The most common method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenation. youtube.comyoutube.com This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. youtube.comyoutube.com The reaction is clean and high-yielding, affording the deprotected alcohol and toluene (B28343) as a byproduct. youtube.comyoutube.com Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, can be employed when other reducible functional groups are present in the molecule. organic-chemistry.org

Beyond catalytic hydrogenation, several other methods for debenzylation have been developed to accommodate various functional groups within a molecule. These include:

Acid-catalyzed cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative cleavage: Ozonolysis or other oxidizing agents can be used to remove the benzyl group. organic-chemistry.org

Lewis acid-mediated debenzylation: Reagents like boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger can selectively cleave aryl benzyl ethers. organic-chemistry.org

Selective methods for substituted benzyl ethers: The introduction of substituents on the benzyl group can allow for more specific deprotection strategies. For example, a p-methoxybenzyl (PMB) ether can be cleaved with single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Chemical Modifications of the Benzyloxy Moiety

While the primary role of the benzyloxy group is often as a protecting group, its aromatic ring can also be a site for chemical modification. Electrophilic aromatic substitution reactions can be performed on the benzene ring of the benzyl ether, although the reactivity will be influenced by the ether linkage. Additionally, reactions involving the benzylic position are also possible. For example, oxidation of benzyl ethers can lead to the formation of benzoate (B1203000) esters. siu.edu

Chemical Modifications of the C6-Hydroxymethyl Group

The hydroxymethyl group at the C6-position is a versatile functional handle that can be readily transformed into a variety of other functional groups, providing a key point for further molecular elaboration.

Common transformations of the primary alcohol include:

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. The choice of reagent will determine the oxidation state achieved.

Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., chloride, bromide) using standard reagents such as thionyl chloride or phosphorus tribromide. These halides can then serve as precursors for nucleophilic substitution reactions.

Ether and Ester Formation: The alcohol can be converted into ethers or esters through reactions with alkyl halides or acyl chlorides/anhydrides, respectively.

Conversion to Amines: The hydroxyl group can be converted into an amine, often via a two-step process involving conversion to a leaving group followed by reaction with an amine or an azide (B81097) and subsequent reduction.

The ability to perform these transformations on the C6-hydroxymethyl group, in conjunction with the reactivity of the indole nucleus and the benzyloxy group, underscores the synthetic utility of this compound as a versatile building block in organic synthesis.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol moiety at the 6-position of the indole ring in this compound is readily susceptible to oxidation, yielding the corresponding aldehyde (4-(benzyloxy)-1H-indole-6-carbaldehyde) or carboxylic acid (4-(benzyloxy)-1H-indole-6-carboxylic acid). The choice of oxidizing agent and reaction conditions dictates the extent of the oxidation.

Oxidation to Aldehydes:

Mild oxidizing agents are employed for the selective conversion of the primary alcohol to an aldehyde, preventing over-oxidation to the carboxylic acid. A common and effective reagent for this transformation is manganese dioxide (MnO₂). This heterogeneous oxidant is particularly useful for the oxidation of allylic and benzylic alcohols, a category that includes indolylmethanols due to the activating nature of the indole ring. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the solid MnO₂ is simply filtered off, providing a straightforward workup procedure.

For instance, the synthesis of the closely related 6-(benzyloxy)-1H-indole-3-carbaldehyde is achieved through the oxidation of the corresponding alcohol. While specific yields for the oxidation of this compound are not extensively reported in publicly available literature, analogous oxidations of indolylmethanols with MnO₂ typically proceed in good to excellent yields.

Table 1: Representative Conditions for the Oxidation of Indolylmethanols to Aldehydes

| Oxidizing Agent | Solvent | Temperature | Typical Yield |

| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temperature | 70-95% |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 60-85% |

Oxidation to Carboxylic Acids:

Stronger oxidizing agents are required to convert the primary alcohol to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) can effect this transformation. However, care must be taken as the electron-rich indole nucleus is also susceptible to oxidation under harsh conditions, potentially leading to undesired side products.

Reductions and Derivatizations of the Methanol (B129727) Functionality

The hydroxyl group of this compound can undergo reduction to the corresponding methyl group or be derivatized through reactions such as esterification and etherification.

Reduction to 6-Methylindole:

The reduction of the hydroxymethyl group to a methyl group can be achieved through a two-step sequence. First, the alcohol is converted into a better leaving group, such as a tosylate or a halide. Subsequent reduction with a hydride source, like lithium aluminum hydride (LiAlH₄), affords the 4-(benzyloxy)-6-methyl-1H-indole.

Esterification:

Ester derivatives of this compound can be readily prepared by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov These reactions are typically high-yielding and proceed under mild conditions. For example, treatment with acetyl chloride would yield (4-(benzyloxy)-1H-indol-6-yl)methyl acetate. The resulting esters can serve as protecting groups or as prodrug moieties in pharmaceutical applications.

Etherification:

The formation of ethers from the methanol functionality can be accomplished under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide, is a common method. orgsyn.org For instance, reaction with methyl iodide would produce 4-(benzyloxy)-6-(methoxymethyl)-1H-indole.

Table 2: Examples of Derivatization Reactions of the Methanol Functionality

| Reaction | Reagent(s) | Product Type |

| Esterification | Acetyl Chloride, Pyridine | Acetate Ester |

| Etherification | Sodium Hydride, Methyl Iodide | Methyl Ether |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Tosylate Ester |

Nucleophilic Substitution Reactions at the Methanol Carbon

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a more facile leaving group.

Activation of the Hydroxyl Group:

Activation can be achieved by protonation under acidic conditions, which converts the hydroxyl group into a good leaving group (water). Subsequent reaction with a nucleophile can then proceed, likely via an SN1 mechanism involving a stabilized benzylic carbocation intermediate. The electron-donating nature of the indole ring stabilizes this carbocation, facilitating the substitution.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. nih.gov These sulfonate esters are excellent leaving groups and readily undergo SN2 displacement by a wide range of nucleophiles.

Displacement with Nucleophiles:

Once activated, the benzylic position can be attacked by various nucleophiles. For example, reaction of the tosylate derivative with sodium azide would yield 6-(azidomethyl)-4-(benzyloxy)-1H-indole. Similarly, reaction with cyanide would afford the corresponding nitrile. These substituted products serve as versatile precursors for further synthetic elaborations. For instance, the azide can be reduced to an amine, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

The direct displacement of the hydroxyl group in hydroxymethyl-substituted heterocyclic systems, such as hydroxymethylimidazoles, has been reported to occur under certain conditions, suggesting that similar reactivity may be achievable with this compound, potentially avoiding the need for a separate activation step. lookchem.com

Applications of 4 Benzyloxy 1h Indol 6 Yl Methanol As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Indole (B1671886) Derivatives and Analogues

The structural features of (4-(benzyloxy)-1H-indol-6-yl)methanol provide a platform for the synthesis of a wide range of indole derivatives with tailored functionalities. The presence of the benzyloxy protecting group allows for selective manipulation of other positions on the indole ring before its removal to unmask the 4-hydroxyindole (B18505) moiety, a common motif in psychoactive natural products like psilocin.

Construction of Substituted Indoles with Tailored Structural Features

The hydroxymethyl group at the C6 position of this compound serves as a synthetic handle for the introduction of various substituents. This alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a plethora of subsequent chemical transformations. For instance, the corresponding aldehyde can undergo Wittig reactions, reductive aminations, or Henry reactions to introduce carbon-carbon or carbon-nitrogen bonds, thereby enabling the synthesis of indoles with diverse side chains at the 6-position.

Furthermore, the indole nitrogen can be functionalized with a variety of protecting or directing groups, allowing for precise control over subsequent electrophilic substitution reactions at the C2, C3, or C7 positions. This multi-faceted reactivity allows chemists to systematically modify the indole scaffold, creating libraries of compounds with tailored structural features for structure-activity relationship (SAR) studies.

Facilitation of Complex Polycyclic Indole Scaffold Assembly through Cycloadditions

The indole ring itself can participate in cycloaddition reactions to construct more complex, rigid polycyclic frameworks. While direct cycloadditions with the indole core of this compound are less common, derivatives of this compound can be elaborated to incorporate functionalities that readily undergo such transformations. For example, the hydroxymethyl group can be converted into a dienophile or a diene, which can then participate in intramolecular or intermolecular Diels-Alder reactions.

These cycloaddition strategies are powerful tools for the rapid construction of molecular complexity, leading to the formation of carbazole, quinoline, or other fused heterocyclic systems containing the indole motif. The ability to pre-install substituents on the indole ring using this compound as a starting material provides a route to highly functionalized and stereochemically rich polycyclic indole alkaloids and their analogues.

Strategic Role in Complex Molecule Synthesis

The modular nature of this compound makes it a valuable building block in the total synthesis of complex natural products and in the generation of compound libraries for drug discovery.

Modular Approaches to Indole-Containing Chemical Structures (e.g., indolmycin (B1671932) analogues)

Indolmycin, an antibiotic with a unique oxazolinone-containing structure, and its analogues represent a class of molecules where a substituted indole moiety is a key component. While the direct use of this compound in the synthesis of indolmycin itself is not prominently documented, its structural motifs are relevant to the synthesis of analogues. A modular synthetic approach allows for the separate synthesis of the indole and oxazolinone portions, which are then coupled. In this context, a functionalized indole such as this compound could be modified at its 6-position to incorporate a side chain suitable for coupling with the oxazolinone precursor. This strategy allows for the rapid generation of a variety of indolmycin analogues with modifications on the indole ring, facilitating the exploration of their biological activities.

Development of Chemically Diverse Compound Libraries based on the Indole Core

The development of compound libraries is a cornerstone of modern drug discovery. The indole scaffold is a frequent starting point for such libraries due to its prevalence in bioactive molecules. This compound is an excellent starting point for creating a library of diverse indole-containing compounds. The orthogonal reactivity of its functional groups—the indole N-H, the C6-hydroxymethyl group, and the potential for electrophilic substitution on the aromatic ring—allows for a combinatorial approach to synthesis. By systematically varying the substituents at these positions, large and chemically diverse libraries of indole derivatives can be generated. These libraries can then be screened against various biological targets to identify new lead compounds for drug development.

Utilization in Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. The functional groups present in this compound can be exploited to initiate or participate in such reaction sequences.

Applications in Metal-Catalyzed Coupling Reactions

No studies were found that detail the use of this compound as a coupling partner or precursor in metal-catalyzed reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or other cross-coupling transformations.

Integration into Organocatalytic Transformations and Asymmetric Syntheses

There is no available literature describing the incorporation of this compound into organocatalytic reaction cascades or its use as a starting material or intermediate in the asymmetric synthesis of chiral molecules.

Mechanistic and Computational Investigations of Indole Based Transformations

Elucidation of Reaction Pathways and Intermediates

The reactivity of indolylmethanols is a cornerstone of indole (B1671886) chemistry, providing pathways to a diverse array of complex heterocyclic structures. For a substituted indolylmethanol like (4-(benzyloxy)-1H-indol-6-yl)methanol, the reaction pathways are expected to be heavily influenced by the nature of the indole core and the substituents it bears. In the presence of acid catalysts, both Brønsted and Lewis types, indolylmethanols are known to undergo dehydration to form highly reactive intermediates. nih.gov The specific reaction pathway is dictated by the substitution pattern on the indole ring and the pyrrole (B145914) nitrogen.

For 2-indolylmethanols, a common pathway involves the formation of a stabilized carbocation, which can then undergo various nucleophilic attacks. nih.gov The benzyloxy group at the 4-position in this compound is an electron-donating group, which would be expected to stabilize the carbocation intermediate. This stabilization can influence the regioselectivity of subsequent reactions.

In the case of 3-substituted 2-indolylmethanols, asymmetric substitution reactions have been developed using chiral phosphoric acids as catalysts. These reactions proceed through the formation of chiral ion pairs, leading to high enantioselectivity. The reaction of 3-methyl-2-indolylmethanol with 2-naphthol, for instance, yields chiral triarylmethanes with high efficiency and stereocontrol.

A plausible reaction mechanism for the acid-catalyzed reaction of an indolylmethanol, such as this compound, would involve the initial protonation of the hydroxyl group, followed by the loss of a water molecule to generate a resonance-stabilized cation. This cation can then be attacked by a nucleophile at either the C3 position or the benzylic position, depending on the specific electronic and steric environment. nih.gov

Role of Carbocation and Vinyliminium Intermediates in Indolylmethanol Chemistry

The chemistry of indolylmethanols is dominated by the formation of carbocation and vinyliminium intermediates. nih.gov Upon treatment with an acid, 2-indolylmethanols readily dehydrate to form these reactive species. The resulting delocalized cation can be represented by several resonance structures, which explains its reactivity at different positions. nih.gov

The electron-donating nature of the benzyloxy group at the 4-position of this compound would play a significant role in stabilizing the carbocation intermediate. This enhanced stability could lead to a higher propensity for reactions that proceed through this intermediate. For instance, in reactions with enamides, 2-indolylmethanols are known to form cations that are then attacked by the enamide at the C3 position of the indole. nih.gov

The balance between the carbocation and vinyliminium character of the intermediate can be influenced by the substituents on the indole ring. Electron-donating groups, such as the benzyloxy group, would favor the carbocationic character, potentially directing the regioselectivity of nucleophilic attack.

| Intermediate | Key Characteristics | Governing Factors | Typical Subsequent Reactions |

|---|---|---|---|

| Carbocation | Positive charge localized on the benzylic carbon. | Electron-donating groups on the indole ring. | Nucleophilic substitution at the benzylic position. |

| Vinyliminium | Positive charge delocalized over the pyrrole ring and exocyclic double bond. | Electron-withdrawing groups on the indole ring. | Nucleophilic attack at the C3 position. |

Theoretical Studies on Origins of Regioselectivity and Enantioselectivity

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding the origins of regioselectivity and enantioselectivity in reactions involving indole derivatives. For 4-substituted indoles, computational investigations have been used to rationalize the observed regioselectivity in cyclization reactions. nih.gov These studies suggest that both electronic and steric factors, including subtle dispersive interactions, can play a decisive role in determining the outcome of a reaction. nih.gov

In the context of this compound, the benzyloxy group at the C4 position would be expected to significantly influence the electron density distribution in the indole ring. This, in turn, would affect the activation barriers for different reaction pathways, thereby controlling the regioselectivity. For example, in electrophilic aromatic substitution-based cyclizations of 4-substituted indoles, the presence of an electron-donating group can favor the formation of a 4,5-fused ring system. nih.gov

Computational studies on photocatalytic arene C–H amination have shown that the regioselectivity can be correlated with the spin density distribution on the nitrogen-centered radical intermediates. acs.org Similar theoretical approaches could be applied to predict the most likely sites of reaction for intermediates derived from this compound.

| Selectivity | Key Influencing Factors | Theoretical Approach | Predicted Effect of 4-Benzyloxy Group |

|---|---|---|---|

| Regioselectivity | Electron density distribution, steric hindrance, dispersive interactions. nih.gov | DFT calculations of transition state energies. | Increased electron density at C5, potentially favoring reactions at this position. nih.gov |

| Enantioselectivity | Non-covalent interactions between the substrate and a chiral catalyst. | Modeling of catalyst-substrate complexes. | The bulky benzyloxy group could enhance stereodifferentiation in the transition state. |

Molecular Modeling and Computational Methods in Chemical Design and Interaction Analysis

Molecular modeling and computational methods are powerful tools for designing novel indole derivatives and analyzing their interactions with biological targets. Molecular docking studies, for example, are frequently used to predict the binding affinities and modes of interaction of substituted indole derivatives with proteins. mdpi.com Such studies have been employed to investigate the potential of indole-based compounds as inhibitors of various enzymes. researchgate.netmdpi.com

For a molecule like this compound, molecular modeling could be used to explore its potential interactions with specific biological targets. The benzyloxy group could participate in π-stacking interactions, while the methanol (B129727) group and the indole N-H could form hydrogen bonds. These interactions would be crucial for the molecule's biological activity.

Computational studies can also predict the electronic properties of indole derivatives, such as their absorption and fluorescence spectra. researchgate.net The electronic structure of substituted indoles is sensitive to the nature and position of the substituents. The benzyloxy group in this compound, being an electron-donating group, would likely affect the energy of the excited states and, consequently, the photophysical properties of the molecule. researchgate.net

Structure Reactivity Correlations Within 4 Benzyloxy 1h Indol 6 Yl Methanol and Its Derivatives

Influence of the Benzyloxy Moiety on Indole (B1671886) Nucleus Reactivity

The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic attack. The site of electrophilic substitution is predominantly the C3 position, as the resulting cationic intermediate (σ-complex) effectively delocalizes the positive charge without disrupting the aromaticity of the fused benzene (B151609) ring. pearson.comstackexchange.com

The presence of a benzyloxy group at the C4 position significantly modulates this inherent reactivity. The oxygen atom of the benzyloxy moiety, through its lone pairs, acts as a powerful electron-donating group via the resonance effect (+R). This donation of electron density further enriches the entire indole nucleus, enhancing its nucleophilicity and increasing its reactivity towards electrophiles compared to unsubstituted indole.

This activating effect extends to the benzene portion of the indole core. While C3 remains the kinetically favored site for many electrophilic substitutions, the C4-benzyloxy group also directs electrophilic attack to the C5 and C7 positions (ortho and para to the substituent, respectively). The functionalization of the indole benzene ring (C4-C7) is often challenging, with the C4 position being intrinsically the least reactive. goettingen-research-online.deresearchgate.net However, the strong activating nature of the benzyloxy group can facilitate substitution at these less conventional sites, opening avenues for the synthesis of uniquely substituted indole derivatives. The competition between substitution at C3 versus C5 or C7 is dependent on the specific electrophile and reaction conditions. For instance, in reactions where steric hindrance at the C3 position becomes a factor, or under conditions favoring thermodynamic control, substitution on the benzene ring may be preferred.

Impact of the C6-Hydroxymethyl Group on Synthetic Utility and Chemical Transformations

The C6-hydroxymethyl group is a versatile functional handle that significantly broadens the synthetic potential of (4-(benzyloxy)-1H-indol-6-yl)methanol. This primary alcohol can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities at the C6 position.

One of the most common transformations is its oxidation. Mild oxidation of the hydroxymethyl group yields the corresponding indole-6-carboxaldehyde. This aldehyde is a valuable intermediate, known to participate in reactions such as reductive aminations, Wittig reactions, and condensations to build more complex molecular architectures. sigmaaldrich.com Further oxidation under stronger conditions can convert the hydroxymethyl group into a carboxylic acid, which can then be used for amide bond formation or other acid-catalyzed reactions.

Beyond oxidation, the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), enabling nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the C6 position, including amines, azides, cyanides, and thiols. This strategic functionalization is pivotal for building complex derivatives and for tethering the indole core to other molecular fragments. The development of methods for the direct, regioselective functionalization of the indole C6 position, often through transition-metal-catalyzed C-H activation, underscores the importance of this position in synthetic design. thieme-connect.comfrontiersin.orgnih.gov The presence of the hydroxymethyl group provides a classical and reliable entry point for such modifications.

Stereochemical Aspects and Control in Derivative Synthesis

While this compound itself is an achiral molecule, its chemical transformations can readily lead to the formation of chiral derivatives. Stereochemistry becomes a critical consideration when reactions create one or more stereocenters within the molecule.

The asymmetric synthesis of chiral indole derivatives is a field of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. researchgate.net Stereocenters can be introduced through several strategies:

Reactions involving the C6-hydroxymethyl group: Asymmetric catalysis could be employed in the reduction of a derivative ketone (formed from the alcohol) to generate a chiral secondary alcohol. Alternatively, nucleophilic addition to the corresponding C6-aldehyde could be performed using chiral reagents or catalysts to yield enantiomerically enriched secondary alcohols.

Functionalization of the indole nucleus: The most common approach involves the enantioselective functionalization of the indole core, typically at the C3 or C2 positions. Catalytic asymmetric Friedel-Crafts reactions, for example, are a powerful method for creating a stereocenter at the C3 position by reacting the indole with an electrophile in the presence of a chiral Lewis acid or Brønsted acid catalyst. researchgate.net

Modification of the pyrrole (B145914) ring: Asymmetric reduction of the C2-C3 double bond of the indole nucleus can produce chiral indolines. This has been achieved with high enantioselectivity using chiral Brønsted acid catalysts in transfer hydrogenation reactions. organic-chemistry.org

Control over stereochemistry in these syntheses is typically achieved through the use of chiral catalysts (metal-based or organocatalysts), chiral auxiliaries attached to the substrate, or biocatalytic methods. nih.govnih.gov The existing substituents on the this compound scaffold would likely exert an electronic and steric influence on the stereochemical outcome of such reactions, potentially affecting both the rate and the selectivity of the transformation.

Correlations between Indole Substitution Patterns and Chemical Reaction Outcomes

The outcome of chemical reactions on the indole nucleus is highly dependent on the nature and position of its substituents. Electron-donating groups (EDGs) generally increase the rate of electrophilic substitution, while electron-withdrawing groups (EWGs) decrease it. This correlation is evident in various synthetic transformations.

For instance, in the direct C3-amidation of indoles, the electronic nature of substituents at the C5 position has a pronounced effect on reaction efficiency. As shown in the table below, indoles bearing electron-donating groups react more efficiently than those with electron-withdrawing groups.

| Indole Substrate (Substituent at C5) | Product | Yield (%) nih.gov | Electronic Effect of Substituent |

|---|---|---|---|

| 5-Methoxyindole | 3-Amido-5-methoxyindole | 87 | Strongly Donating (+R) |

| 5-Vinylindole | 3-Amido-5-vinylindole | 67 | Donating (+R) |

| Indole (H) | 3-Amidoindole | 73 | Neutral |

| 5-Chloroindole | 3-Amido-5-chloroindole | 65 | Withdrawing (-I > +R) |

| 5-Nitroindole | 3-Amido-5-nitroindole | 32 | Strongly Withdrawing (-R, -I) |

| 5-Ethoxycarbonylindole | 3-Amido-5-ethoxycarbonylindole | 25 | Strongly Withdrawing (-R, -I) |

Similarly, the position of a substituent can alter reactivity. A methyl group at the C2 position, for example, enhances the yield of C3-amidation compared to the unsubstituted indole, likely due to its electron-donating inductive effect stabilizing the intermediate. Conversely, a strongly withdrawing ethoxycarbonyl group at C2 completely inhibits the reaction. nih.gov

| Indole Substrate (Substituent and Position) | Product | Yield (%) nih.gov | Electronic Effect of Substituent |

|---|---|---|---|

| 2-Methylindole | 3-Amido-2-methylindole | 91 | Donating (+I) |

| Indole (Unsubstituted) | 3-Amidoindole | 73 | Neutral |

| 7-Methylindole | 3-Amido-7-methylindole | 61 | Donating (+I) |

| 6-Bromoindole | 3-Amido-6-bromoindole | 55 | Withdrawing (-I > +R) |

| 4-Fluoroindole | 3-Amido-4-fluoroindole | 45 | Withdrawing (-I > +R) |

| 2-Ethoxycarbonylindole | No Reaction | 0 | Strongly Withdrawing (-R, -I) |

These correlations highlight a clear principle: activating groups enhance the nucleophilicity of the indole ring and favor electrophilic substitution, while deactivating groups diminish it. For a molecule like this compound, the C4-benzyloxy group acts as a strong activating group, while the C6-hydroxymethyl group is weakly deactivating through the inductive effect (-I). The net effect is a highly activated indole system, primed for functionalization, with the specific reaction outcome being a delicate balance between the electronic directing effects of both substituents and the steric demands of the incoming reagent.

Future Directions and Emerging Research Perspectives in Substituted Indolylmethanols

Development of Novel and Sustainable Catalytic Systems

The functionalization of the indole (B1671886) core, particularly at the less reactive benzene (B151609) ring positions (C4-C7), remains a significant challenge. nih.govacs.org Future research is intensely focused on creating novel catalytic systems that offer high selectivity, efficiency, and sustainability. Transition-metal catalysis has been a major area of advancement, with metals like palladium, copper, and cobalt being at the forefront of C-H functionalization strategies. nih.govnih.govrsc.org

Palladium-based catalysts, for instance, have proven versatile for a range of transformations including arylation, olefination, and carbonylation of the indole nucleus. nih.govacs.orgnih.gov These methods allow for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, which is a highly atom-economical approach. nih.gov The development of directing groups that can be installed on the indole nitrogen or at other positions has enabled site-selective functionalization at previously inaccessible positions like C4, C5, C6, and C7. nih.govacs.org For a compound like (4-(benzyloxy)-1H-indol-6-yl)methanol, such catalysts could enable further diversification at the C2, C3, C5, or C7 positions.

Beyond precious metals, there is a growing emphasis on using earth-abundant metals like copper and cobalt. nih.govrsc.org Copper catalysts have been used for C6 arylation, while cobalt-based systems are being explored for C(sp3)–H bond functionalization. nih.govrsc.org The development of these more sustainable catalysts is crucial for large-scale applications and reducing the environmental impact of chemical synthesis. acs.org

| Catalyst Type | Reaction Type | Key Advantages | Potential Application for Substituted Indolylmethanols |

|---|---|---|---|

| Palladium (Pd) | C-H Arylation, Alkenylation, Carbonylation nih.govrsc.org | High versatility, broad functional group tolerance. nih.gov | Selective functionalization of the benzene ring (e.g., C5, C7). |

| Copper (Cu) | C-H Arylation (e.g., at C6) nih.gov | Lower cost, earth-abundant metal. | Introduction of aryl groups at specific positions. |

| Cobalt (Co) | C(sp3)-H Functionalization rsc.org | Low cost, novel reactivity. | Functionalization of alkyl side chains. |

| Gold (Au) | Umpolung Reactivity (Alkyne Oxidation) nih.gov | Enables unconventional bond formations. | Reversal of normal indole reactivity for new synthons. |

Advancement of Green Chemistry Methodologies in Indole Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including indoles. tandfonline.comresearchgate.net Future research aims to replace traditional, often harsh, synthetic methods with more environmentally benign alternatives. tandfonline.comtandfonline.com This involves the use of safer solvents, renewable starting materials, energy-efficient reaction conditions, and the reduction of waste. tandfonline.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com For foundational reactions like the Fischer indole synthesis, microwave irradiation can significantly improve efficiency. tandfonline.com Another key area is the use of alternative solvent systems. Water, ionic liquids, and deep-eutectic liquids are being explored to replace volatile and toxic organic solvents. researchgate.netakjournals.com Performing reactions in water is particularly attractive due to its low cost and minimal environmental impact. researchgate.net

Furthermore, there is a push towards catalyst-free reaction conditions where possible, or the use of reusable heterogeneous catalysts to simplify product purification and minimize waste. researchgate.net These green methodologies are not only environmentally responsible but can also lead to more economical and scalable synthetic routes for complex molecules like this compound. researchgate.net

| Green Chemistry Approach | Description | Advantages |

|---|---|---|

| Microwave Irradiation | Using microwave energy to heat reactions. tandfonline.com | Rapid heating, shorter reaction times, often higher yields. tandfonline.comtandfonline.com |

| Alternative Solvents | Replacing traditional organic solvents with water, ionic liquids, or deep-eutectic liquids. researchgate.netakjournals.com | Reduced toxicity and environmental impact, unique reactivity. researchgate.net |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. researchgate.net | Simplified purification, reduced cost, avoids toxic metal waste. |

| Energy Efficiency | Using methods like sealed-vessel reactors to reduce reaction times from hours to minutes. acs.org | Lower energy consumption, increased throughput. |

Exploration of Unconventional Reactivity Modes for Functionalized Indoles

A particularly exciting frontier in indole chemistry is the exploration of unconventional reactivity modes. nih.gov The indole ring is inherently electron-rich, with the C3 position being the primary site of nucleophilic attack. nih.gov A major goal of modern synthetic chemistry is to reverse this innate reactivity, a concept known as "umpolung."

Recent research has shown that gold catalysis can be used to generate an electrophilic indole equivalent from an arylalkyne precursor. nih.gov This intermediate, containing a gold carbene, behaves as if the C3 position is electrophilic, allowing it to react with various nucleophiles. nih.gov This strategy provides access to functionalized indoles that are difficult to prepare using conventional methods.

For substituted indolylmethanols, their inherent structure allows for unique reactivity. Under acidic conditions, 2-indolylmethanols readily dehydrate to form a stabilized carbocation. unicam.itoaepublish.com This intermediate has two primary electrophilic sites, enabling nucleophilic attack at either the exocyclic benzylic position or the C3 position of the indole ring. unicam.it This dual reactivity has been exploited in organocatalytic asymmetric reactions to construct a variety of chiral indole-based scaffolds. oaepublish.comoaes.cc Harnessing and controlling this reactivity in more complex substrates like this compound could open pathways to novel polycyclic and stereochemically rich structures.

| Reactivity Mode | Description | Mediator/Condition | Synthetic Utility |

|---|---|---|---|

| Conventional (Nucleophilic C3) | The electron-rich C3 position attacks electrophiles. | Standard electrophilic addition. | Classic C3-functionalization of indoles. |

| Umpolung (Electrophilic C3) | The polarity of the C3 position is reversed, making it electrophilic. nih.gov | Gold-catalyzed intramolecular nitrene transfer. nih.gov | Reaction with nucleophiles to form otherwise inaccessible C3-substituted indoles. nih.gov |

| Dual Electrophilicity | Generation of a carbocation from an indolylmethanol, which is electrophilic at both the exocyclic carbon and the C3 position. unicam.it | Acid-catalyzed dehydration of 2-indolylmethanols. unicam.itoaepublish.com | Synthesis of diverse C2- and C3-substituted indoles and fused ring systems. unicam.it |

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules often requires multiple, sequential steps. Integrating these steps into automated and continuous flow processes is a major goal for modern organic chemistry, offering significant advantages in efficiency, safety, and scalability. researchgate.netnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is changing the paradigm of chemical synthesis. mdpi.comnih.gov

This technology is particularly well-suited for indole synthesis. Many classical indole syntheses, such as the Fischer, Hemetsberger-Knittel, and Heumann methods, have been successfully adapted to flow chemistry platforms. mdpi.comacs.org These flow processes often result in higher yields, dramatically shorter reaction times (minutes instead of hours), and improved safety, especially when handling hazardous reagents or intermediates. acs.orggalchimia.com The efficient mixing and heat transfer in microreactors allow for precise control over reaction conditions that is difficult to achieve in batch reactors. nih.gov

Automated flow systems can link multiple reaction steps together, allowing for the synthesis of complex targets like functionalized indolylmethanols without the need for isolating and purifying intermediates. researchgate.net This not only accelerates the synthesis of compound libraries for drug discovery but also enables more efficient manufacturing processes. researchgate.netnih.gov The integration of machine learning and AI with these automated platforms promises to further accelerate reaction optimization and the discovery of new synthetic routes. dntb.gov.ua

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Time | Often hours to days. acs.org | Typically seconds to minutes. mdpi.comacs.org |

| Scalability | Challenging due to heat/mass transfer issues. | Easier to scale by running the system for longer. acs.org |

| Safety | Higher risk with hazardous reagents or exothermic reactions. | Improved safety due to small reaction volumes and superior temperature control. researchgate.netgalchimia.com |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. nih.gov |

| Multistep Synthesis | Requires isolation and purification at each step. | Allows for telescoping of multiple steps into a single continuous process. researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing (4-(benzyloxy)-1H-indol-6-yl)methanol, and what key reaction steps are involved?

- Methodological Answer : The synthesis typically involves:

- Bromination : Introducing halogens at specific positions on the indole ring (e.g., bromination at position 4) to enable subsequent functionalization .

- Benzyloxy Group Introduction : Alkylation or nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ or NaH in DMF) .

- Hydroxymethylation : Reduction of a carbonyl group (e.g., aldehyde to hydroxymethyl) using NaBH₄ or LiAlH₄ .

- Deprotection : Selective removal of protecting groups (e.g., benzyl via hydrogenolysis with Pd/C) .

Yield optimization requires careful control of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the indole scaffold, benzyloxy substitution, and hydroxymethyl group via characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, benzyl CH₂ at δ 4.5–5.0 ppm) .

- Mass Spectrometry (HR-ESI-MS) : Validates molecular formula and isotopic patterns .

- IR Spectroscopy : Identifies O-H (3200–3600 cm⁻¹) and C-O (1250 cm⁻¹) stretches .

Q. How does the presence of the benzyloxy and hydroxymethyl groups influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- Benzyloxy Group : Acts as an electron-donating group, directing electrophilic substitution to positions 5 and 7 of the indole ring .

- Hydroxymethyl Group : Susceptible to oxidation (e.g., to carboxylic acid using KMnO₄) or esterification (e.g., with acetic anhydride) .

Reactivity can be modulated by protecting the hydroxymethyl group during multi-step syntheses .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound, and what challenges might arise?

- Methodological Answer :

- Data Collection : High-resolution diffraction data (≤1.0 Å) is critical. SHELXL refines atomic positions, thermal parameters, and hydrogen bonding .

- Challenges : Twinning (common in indole derivatives) and disorder in the benzyloxy group may require iterative refinement. Use of restraints for planar groups (e.g., benzene rings) improves model accuracy .

Q. What strategies optimize the synthesis yield when scaling up from laboratory to pilot scale?

- Methodological Answer :

- Catalyst Loading : Increase Pd/C catalyst ratio (5–10% w/w) for efficient hydrogenolysis .

- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) to reduce solvent waste .

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .

Q. How can binding affinity to enzymatic targets be analyzed, and how are contradictory assay data reconciled?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) .

- Contradictory Data : Reconcile by testing under identical buffer conditions (pH, ionic strength) and validating with orthogonal assays (e.g., fluorescence polarization) .

Q. How to design SAR studies for evaluating biological activity of derivatives?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with modifications at positions 4 (benzyloxy) and 6 (hydroxymethyl) .

- Bioactivity Testing : Screen against target enzymes (e.g., cytochrome P450) using fluorogenic substrates. Compare IC₅₀ values to identify critical substituents .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and guide rational design .

Q. What are the primary degradation pathways under acidic/basic conditions, and how is stability enhanced?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the benzyloxy group to phenol; mitigated by using electron-withdrawing substituents on the benzyl ring .

- Basic Conditions : Oxidation of the hydroxymethyl group; stabilization via lyophilization or storage under inert atmosphere .

- Accelerated Stability Studies : Conduct at 40°C/75% RH over 4 weeks with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.